molecular formula C16H19NO2S B12335216 Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis-

Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis-

Cat. No.: B12335216
M. Wt: 289.4 g/mol
InChI Key: CJWSQPNOUCHOPZ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- is a complex organic compound with a unique structure that includes a thienyl group, an ethenyl linkage, and a phenyl-imino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- typically involves multiple steps. One common method includes the reaction of 2-thienylacetic acid with a suitable aldehyde to form an intermediate, which is then reacted with an amine to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: The major products include carboxylic acids or ketones.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The products depend on the nucleophile used but can include ethers or substituted thienyl derivatives.

Scientific Research Applications

Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The phenyl-imino moiety can participate in hydrogen bonding or π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways, influencing biological processes such as cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Ethanol, 2,2’-[[4-[2-(3-decyl-2-thienyl)ethenyl]phenyl]imino]bis-
  • Ethanol, 2-[ethyl[4-[2-(2-thienyl)ethenyl]phenyl]amino]-

Uniqueness

Ethanol, 2,2’-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thienyl group enhances its reactivity and potential for bioactivity, while the phenyl-imino moiety provides additional sites for interaction with molecular targets.

Properties

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-4-[(E)-2-thiophen-2-ylethenyl]anilino]ethanol

InChI

InChI=1S/C16H19NO2S/c18-11-9-17(10-12-19)15-6-3-14(4-7-15)5-8-16-2-1-13-20-16/h1-8,13,18-19H,9-12H2/b8-5+

InChI Key

CJWSQPNOUCHOPZ-VMPITWQZSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=CC=C(C=C2)N(CCO)CCO

Canonical SMILES

C1=CSC(=C1)C=CC2=CC=C(C=C2)N(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.